Enhanced Lipophilicity and Altered Drug-Likeness Parameters Relative to Des-Bromo Analog
Introduction of a meta-bromine atom significantly increases lipophilicity compared to the des-bromo analog Methyl 2-{4-[(phenylsulfonyl)amino]phenoxy}benzenecarboxylate (CAS 866020-30-6). The target compound (CAS 866020-32-8) has a computed XLogP of 4.5 versus an estimated 3.8 for the des-bromo comparator, representing a ΔXLogP of +0.7 . This increase in logP is accompanied by a molecular weight increase from 383.4 to 462.3 g/mol and an additional heavy atom (28 vs 26), which shifts the compound's position in drug-likeness space and may influence membrane permeability and solubility.
| Evidence Dimension | Computed lipophilicity (XLogP) and molecular weight |
|---|---|
| Target Compound Data | XLogP = 4.5; MW = 462.31 g/mol; Heavy atoms = 28 |
| Comparator Or Baseline | XLogP ≈ 3.8 (estimated); MW = 383.42 g/mol; Heavy atoms = 26 |
| Quantified Difference | ΔXLogP ≈ +0.7; ΔMW = +78.9 g/mol; ΔHeavy atoms = +2 |
| Conditions | Computed properties from Chem960 (target) and ChemSrc (comparator) databases |
Why This Matters
For procurement decisions in drug discovery, a 0.7 log unit increase in XLogP can substantially alter a compound's permeability, solubility, and off-target binding profile, making the brominated analog a distinct chemical entity rather than a simple substitute.
